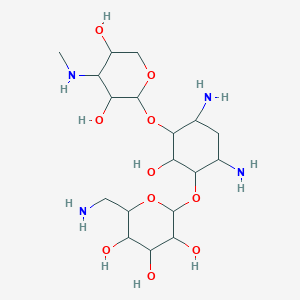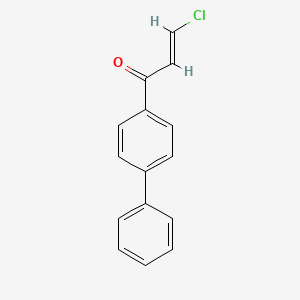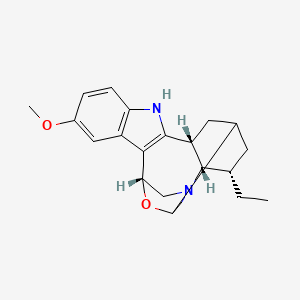![molecular formula C47H44BNO B13755621 N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate](/img/structure/B13755621.png)
N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound consists of a benzoylbenzyl group, a benzyl group, and a dimethyl ammonium group, all bonded to a tetraphenylborate anion. Its structure imparts distinct characteristics that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate typically involves a multi-step process. One common method includes the reaction of benzyl chloride with N,N-dimethylbenzylamine to form N-benzyl-N,N-dimethylbenzylamine. This intermediate is then reacted with 4-benzoylbenzyl chloride in the presence of a base to yield N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium chloride. Finally, the chloride salt is treated with sodium tetraphenylborate to obtain the desired tetraphenylborate compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tetraphenylborate anion can be replaced by other nucleophiles.
Oxidation and Reduction: The benzoyl group can undergo oxidation to form corresponding carboxylic acids, while reduction can yield alcohols or hydrocarbons.
Complex Formation: The ammonium group can form complexes with various metal ions, enhancing its solubility and reactivity in different solvents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium tetraphenylborate, benzyl chloride, and various bases such as sodium hydroxide or potassium carbonate. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents like acetonitrile or dichloromethane.
Major Products
Major products formed from these reactions include substituted ammonium salts, oxidized or reduced benzoyl derivatives, and metal complexes with enhanced solubility and stability.
Scientific Research Applications
N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in nucleophilic substitution and complex formation reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate involves its interaction with molecular targets through its ammonium and benzoyl groups. The compound can form stable complexes with metal ions and biomolecules, influencing various biochemical pathways. Its ability to undergo nucleophilic substitution and complex formation reactions allows it to modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate
- N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[isobutyroyl]ethyl) ammonium tetraphenylborate
- N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate
Uniqueness
Compared to similar compounds, N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate is unique due to its specific combination of benzoyl, benzyl, and dimethyl ammonium groups. This unique structure imparts distinct chemical properties, such as enhanced solubility, stability, and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C47H44BNO |
|---|---|
Molecular Weight |
649.7 g/mol |
IUPAC Name |
(4-benzoylphenyl)methyl-benzyl-dimethylazanium;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C23H24NO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-24(2,17-19-9-5-3-6-10-19)18-20-13-15-22(16-14-20)23(25)21-11-7-4-8-12-21/h1-20H;3-16H,17-18H2,1-2H3/q-1;+1 |
InChI Key |
HRJFGFDKAPXEIR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C[N+](C)(CC1=CC=CC=C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13755540.png)

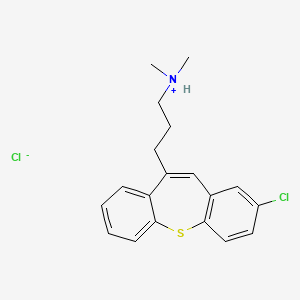
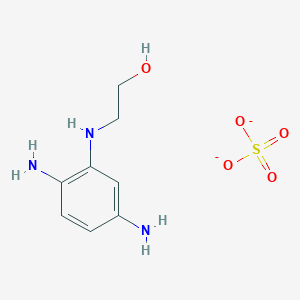
![3-(Diethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13755557.png)
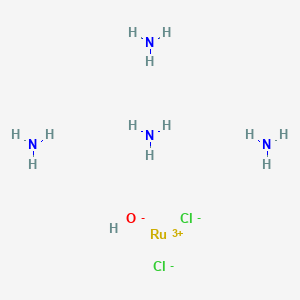
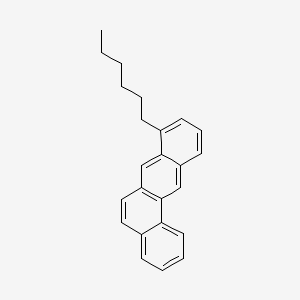
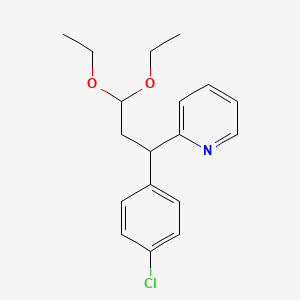
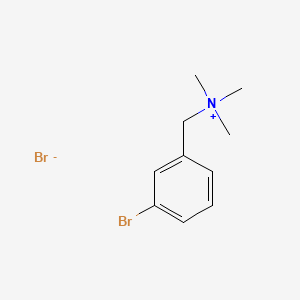

![2,3-dichloro-N-[[(2,3-dichloro-2-methylpropanoyl)amino]methyl]-2-methylpropanamide](/img/structure/B13755594.png)
